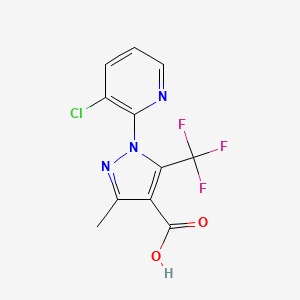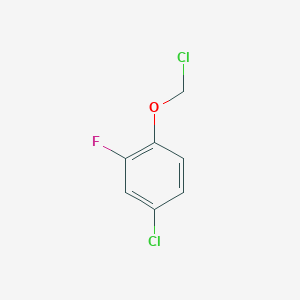
4-Chloro-1-(chloromethoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the following steps:
Chlorination: Benzene is first chlorinated to introduce the chlorine substituent.
Methoxylation: The chlorinated benzene undergoes a reaction with methanol in the presence of a catalyst to introduce the chloromethoxy group.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(chloromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-(chloromethoxy)-2-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(chloromethoxy)-2-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
4-Chloro-1-(chloromethoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
4-Chloro-1-(methoxymethoxy)-2-fluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy.
Uniqueness
4-Chloro-1-(chloromethoxy)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5Cl2FO |
|---|---|
Peso molecular |
195.01 g/mol |
Nombre IUPAC |
4-chloro-1-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
Clave InChI |
MWVQYTCPAXSZJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)

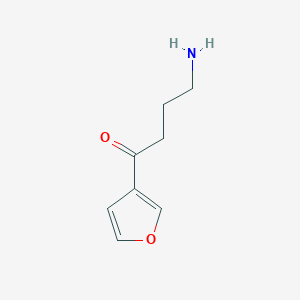

![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
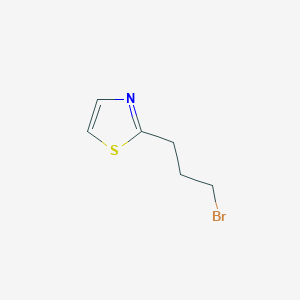

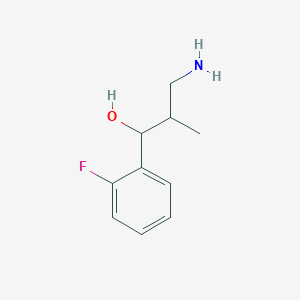


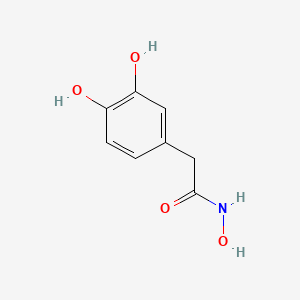
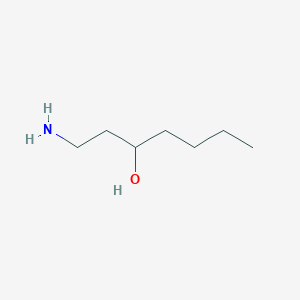
amino)acetate](/img/structure/B13205557.png)
